A Comprehensive Technical Guide to the Chemical Structure of 3''-HABA Kanamycin A Sulfate
A Comprehensive Technical Guide to the Chemical Structure of 3''-HABA Kanamycin A Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 3''-HABA Kanamycin A in the Aminoglycoside Landscape
3''-HABA Kanamycin A Sulfate is a fascinating and important molecule within the broader class of aminoglycoside antibiotics. To fully appreciate its chemical architecture is to understand its lineage from the parent compound, Kanamycin A, and its relationship to the semi-synthetic powerhouse, Amikacin. This guide will provide an in-depth exploration of the chemical structure of 3''-HABA Kanamycin A Sulfate, dissecting its constituent parts, the specific nature of their linkages, and the stereochemical nuances that define its biological interactions. For researchers in drug development and infectious disease, a granular understanding of this structure is paramount for elucidating mechanisms of action, predicting potential modifications, and comprehending its role as a significant impurity in the synthesis of Amikacin.
Deconstructing the Molecular Architecture
The name "3''-HABA Kanamycin A Sulfate" itself provides a roadmap to its structure. Let us break it down into its three core components: the Kanamycin A backbone, the 3''-HABA substituent, and the sulfate salt.
The Kanamycin A Backbone: An Aminoglycoside Scaffold
Kanamycin A is a naturally occurring aminoglycoside antibiotic produced by the bacterium Streptomyces kanamyceticus.[1] Its structure is characterized by three rings linked by glycosidic bonds:
-
Ring I (6-amino-6-deoxy-α-D-glucopyranose): Attached at the 4-position of the central ring.
-
Ring II (2-deoxystreptamine): The central aminocyclitol ring.
-
Ring III (3-amino-3-deoxy-α-D-glucopyranose): Attached at the 6-position of the central ring.
The numbering of the atoms in the Kanamycin A molecule is crucial for understanding the precise location of modifications. The primes (') and double primes ('') are used to distinguish between the atoms of the different rings.
| Ring Component | IUPAC Name | Key Functional Groups |
| Ring I | 6-amino-6-deoxy-α-D-glucopyranose | 6'-amino group, multiple hydroxyl groups |
| Ring II | 2-deoxystreptamine | 1-amino and 3-amino groups, hydroxyl groups |
| Ring III | 3-amino-3-deoxy-α-D-glucopyranose | 3''-amino group, multiple hydroxyl groups |
The 3''-HABA Substituent: A Defining Acyl Group
The "HABA" in 3''-HABA Kanamycin A stands for (S)-4-amino-2-hydroxybutyryl . This is an acyl group that modifies the Kanamycin A backbone. The "3''" designation specifies that this acylation occurs on the amino group at the 3'' position of Ring III (the 3-amino-3-deoxy-α-D-glucopyranose ring).[]
The HABA group itself has a specific stereochemistry, designated as (S), which is critical for its interaction with biological targets. The chemical structure of the (S)-4-amino-2-hydroxybutyryl group is as follows:
-
A four-carbon butyryl chain.
-
An amino group (-NH₂) at the 4-position.
-
A hydroxyl group (-OH) at the 2-position with (S)-stereochemistry.
This specific substituent is also the same one that is added to the 1-amino group of the 2-deoxystreptamine ring of Kanamycin A to produce the semi-synthetic antibiotic Amikacin.[3] Therefore, 3''-HABA Kanamycin A is a positional isomer of Amikacin and is recognized as Amikacin EP Impurity C .[4][5][6][7]
The Sulfate Salt: Enhancing Physicochemical Properties
Like many amine-containing pharmaceuticals, 3''-HABA Kanamycin A is prepared as a sulfate salt. The basic amino groups of the molecule are protonated, forming a salt with sulfuric acid (H₂SO₄). This salt formation significantly improves the water solubility and stability of the compound, making it more suitable for formulation and administration. The molecular formula of the free base is C₂₂H₄₃N₅O₁₃, and as a sulfate salt, it is represented as C₂₂H₄₃N₅O₁₃ · xH₂SO₄.[8]
Visualizing the Complete Structure
To provide a clear and unambiguous representation of 3''-HABA Kanamycin A, the following diagram illustrates the connectivity of the rings and the precise location of the HABA group.
Figure 1: Chemical structure of 3''-HABA Kanamycin A with its constituent rings and the HABA substituent.
Causality of Structure: The Synthesis of Amikacin and the Origin of 3''-HABA Kanamycin A
The existence of 3''-HABA Kanamycin A is intrinsically linked to the synthesis of Amikacin. Amikacin is a semi-synthetic aminoglycoside derived from Kanamycin A through the selective acylation of the 1-amino group on the 2-deoxystreptamine ring with L-HABA.[3][9] This modification is designed to overcome enzymatic resistance mechanisms in bacteria that inactivate other aminoglycosides.
The synthesis of Amikacin requires a regioselective approach to ensure that the L-HABA group is attached only to the desired 1-amino group, as Kanamycin A has four primary amino groups that are all susceptible to acylation.[9] Various strategies involving protecting groups and reaction conditions have been developed to achieve this selectivity.[10][11]
However, in industrial synthesis, side reactions can occur, leading to the formation of impurities. 3''-HABA Kanamycin A is one such process-related impurity, where the L-HABA group is attached to the 3''-amino group of Ring III instead of the 1-amino group of Ring II. The presence and quantity of this and other related impurities, such as 1,3''-di-HABA Kanamycin A, must be carefully monitored and controlled to ensure the quality and safety of the final Amikacin drug product.[12]
Experimental Protocols: Characterization of 3''-HABA Kanamycin A Sulfate
The definitive identification and structural elucidation of 3''-HABA Kanamycin A Sulfate rely on a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of 3''-HABA Kanamycin A from Amikacin and other related impurities.
Methodology:
-
Column: A C18 reverse-phase column is typically employed.
-
Mobile Phase: A gradient elution system is often used, consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Ion-pairing reagents may be added to improve peak shape and retention.
-
Detection: As aminoglycosides lack a strong chromophore, detection can be achieved through various methods:
-
Pre-column or post-column derivatization: Reaction with a UV-absorbing or fluorescent tag.
-
Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): Universal detection methods that do not require a chromophore.
-
Mass Spectrometry (MS): Provides mass information for positive identification.
-
-
Reference Standard: A certified reference standard of 3''-HABA Kanamycin A (Amikacin EP Impurity C) is used for peak identification and quantification.[4][7][13]
Mass Spectrometry (MS)
MS is indispensable for confirming the molecular weight of the compound.
Methodology:
-
Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like aminoglycosides.
-
Analysis: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental composition (C₂₂H₄₃N₅O₁₃).
-
Tandem MS (MS/MS): Fragmentation analysis can be used to probe the structure of the molecule and confirm the location of the HABA group by observing the fragmentation pattern of the glycosidic bonds and the substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, including the connectivity of atoms and stereochemistry.
Methodology:
-
1D NMR (¹H and ¹³C): Provides information on the chemical environment of each proton and carbon atom. The chemical shifts of the protons and carbons in the vicinity of the 3''-amino group will be significantly different from those in Kanamycin A, confirming the site of acylation.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the structure and confirming the linkage between the HABA group and the 3''-position of the Kanamycin A backbone.
Figure 2: Workflow from synthesis to structural elucidation of 3''-HABA Kanamycin A.
Conclusion
The chemical structure of 3''-HABA Kanamycin A Sulfate is a testament to the subtleties of synthetic organic chemistry and the importance of analytical characterization in drug development. It is defined by the Kanamycin A core, the specific acylation of the 3''-amino group with (S)-4-amino-2-hydroxybutyryl (HABA), and its formulation as a sulfate salt. As a key impurity in the production of Amikacin, a thorough understanding of its structure is not merely an academic exercise but a critical component of ensuring the quality, safety, and efficacy of a vital antibiotic. The analytical methodologies outlined provide a robust framework for its identification and control, underscoring the synergy between synthetic chemistry and analytical science in modern pharmaceuticals.
References
-
PubChem. (n.d.). Amikacin. National Center for Biotechnology Information. Retrieved from [Link]
- Pierrel S.p.A. (1987). Novel process for the synthesis of amikacin. (EP0218292A1). Google Patents.
-
ResearchGate. (n.d.). (a) Amikacin chemical structure showing its four amino groups and eight.... Retrieved from [Link]
- Pierrel S.p.A. (1998). Process for the synthesis of amikacin. (US5763587A). Google Patents.
-
Pierrel S.p.A. (1987). Novel process for the synthesis of amikacin. (Patent 0218292). Retrieved from [Link]
-
Kim, S. Y., et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology, 12, 727734. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of amikacin. Retrieved from [Link]
-
precisionFDA. (n.d.). AMIKACIN. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Amikacin EP Impurity C. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Amikacin-Impurities. Retrieved from [Link]
-
CRS Laboratories. (n.d.). Amikacin EP Impurity C. Retrieved from [Link]
-
Veeprho. (n.d.). Amikacin EP Impurity C. Retrieved from [Link]
-
Amzeal Research. (n.d.). Amikacin EP Impurity C. Retrieved from [Link]
-
CAS. (n.d.). 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B. Retrieved from [Link]
-
PubChem. (n.d.). 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Kanamycin. National Center for Biotechnology Information. Retrieved from [Link]
-
Gunawardana, G., et al. (1997). The identification of 1,6'- and 1,3"-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin. The Journal of Antibiotics, 50(10), 887-889. Retrieved from [Link]
-
Naito, T., et al. (1973). Letter: Synthesis of (S)-4-amino-2-hydroxybutyryl Derivatives of 3',4'-dideoxykanamycin B and Their Antibacterial Activities. The Journal of Antibiotics, 26(11), 705-707. Retrieved from [Link]
Sources
- 1. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. veeprho.com [veeprho.com]
- 6. clearsynth.com [clearsynth.com]
- 7. amzeals.com [amzeals.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Novel process for the synthesis of amikacin - Patent 0218292 [data.epo.org]
- 10. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]
- 11. US5763587A - Process for the synthesis of amikacin - Google Patents [patents.google.com]
- 12. The identification of 1,6'- and 1,3"-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. crslaboratories.com [crslaboratories.com]
